![molecular formula C24H19FN4S B5304583 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B5304583.png)
3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
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Overview
Description
3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a fluorophenyl group, a phenylethyl group, and a triazinoindole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the fluorophenyl and phenylethyl groups. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cycloaddition: Indole derivatives are known to participate in cycloaddition reactions, which can lead to the formation of complex heterocyclic structures.
Scientific Research Applications
3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE include other indole derivatives with different substituents. Some examples are:
3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE: Similar structure but with a different position of the fluorophenyl group.
3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-4-AMINE: Contains a thiophene group instead of a phenylethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4S/c25-19-10-6-9-18(15-19)16-30-24-26-23-22(27-28-24)20-11-4-5-12-21(20)29(23)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDITTWOYATTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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